2,3-Dibromopropylamine hydrobromide

CAS No.: 6963-32-2

Cat. No.: VC1621186

Molecular Formula: C3H8Br3N

Molecular Weight: 297.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6963-32-2 |

|---|---|

| Molecular Formula | C3H8Br3N |

| Molecular Weight | 297.81 g/mol |

| IUPAC Name | 2,3-dibromopropan-1-amine;hydrobromide |

| Standard InChI | InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H |

| Standard InChI Key | NQVQUJRBCVAMIL-UHFFFAOYSA-N |

| SMILES | C(C(CBr)Br)N.Br |

| Canonical SMILES | C(C(CBr)Br)N.Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,3-Dibromopropylamine hydrobromide is systematically named 2,3-dibromopropan-1-amine hydrobromide, with the following identifiers:

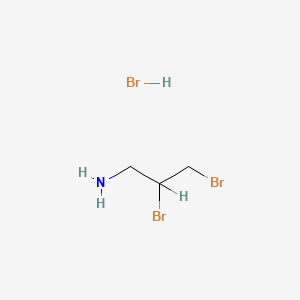

The compound exists as a white to off-white crystalline solid, hygroscopic in nature, and requires storage under inert conditions at 2–8°C . Its structure features two bromine atoms on adjacent carbon atoms and a hydrobromide salt form of the primary amine (Fig. 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 297.81 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | Inert atmosphere, 2–8°C |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is typically synthesized via bromination of propylamine derivatives. A representative method involves:

-

Bromination of 3-Aminopropanol: Reacting 3-aminopropanol with hydrobromic acid (HBr) under reflux conditions, followed by purification via vacuum distillation .

-

Halogen Exchange: Substituting chlorine with bromine in chloro-propylamine precursors using HBr or in acidic media .

Reaction Applications

2,3-Dibromopropylamine hydrobromide participates in strain-release amination, a process critical for constructing nitrogen-containing heterocycles. For example:

-

Turbo Grignard Reactions: Combines with organomagnesium reagents to form secondary amines, enabling rapid access to complex molecular architectures .

-

Nucleophilic Displacement: The bromine atoms act as leaving groups, facilitating SN2 reactions with nucleophiles like azides or thiols .

Table 2: Key Synthetic Applications

Applications in Pharmaceutical Research

Drug Intermediate Synthesis

The compound is pivotal in synthesizing topoisomerase inhibitors and dopamine receptor antagonists:

-

Anticancer Agents: Serves as a precursor for indenoisoquinolines, which inhibit topoisomerase I in cancer cells .

-

Neurological Therapeutics: Utilized in designing D3-selective receptor antagonists with 22–180-fold selectivity over D2 receptors .

Antibacterial Development

Recent studies highlight its role in modifying quorum-sensing inhibitors to combat Pseudomonas aeruginosa biofilms. Derivatives exhibit broad-spectrum activity with reduced resistance development .

| Parameter | Value | Source |

|---|---|---|

| GHS Signal Word | Warning | |

| Precautionary Codes | P261, P305+P351+P338 | |

| Storage Class | Combustible Solid (Class 11) |

Market Trends and Future Perspectives

Global Market Analysis

The compound’s market is projected to grow at a 5% CAGR (2025–2033), driven by demand from pharmaceutical and specialty chemical sectors. Asia-Pacific dominates production, accounting for 45% of global output .

Research Frontiers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume